Ytterbium hydroxide (Yb(OH)3)

Description

BenchChem offers high-quality Ytterbium hydroxide (Yb(OH)3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ytterbium hydroxide (Yb(OH)3) including the price, delivery time, and more detailed information at info@benchchem.com.

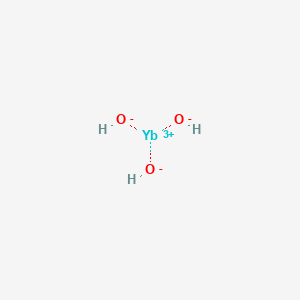

Structure

2D Structure

Properties

CAS No. |

16469-20-8 |

|---|---|

Molecular Formula |

H3O3Yb |

Molecular Weight |

224.07 g/mol |

IUPAC Name |

ytterbium(3+);trihydroxide |

InChI |

InChI=1S/3H2O.Yb/h3*1H2;/q;;;+3/p-3 |

InChI Key |

SJHMKWQYVBZNLZ-UHFFFAOYSA-K |

SMILES |

[OH-].[OH-].[OH-].[Yb+3] |

Isomeric SMILES |

[OH-].[OH-].[OH-].[Yb+3] |

Canonical SMILES |

[OH-].[OH-].[OH-].[Yb+3] |

Other CAS No. |

16469-20-8 |

physical_description |

Colorless solid; [Merck Index] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ytterbium Hydroxide Nanostructures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis methods for producing ytterbium (III) hydroxide (Yb(OH)₃) nanostructures. The methodologies detailed herein are foundational for researchers and scientists in materials science and nanotechnology. For drug development professionals, the precise control over nanoparticle size and morphology offered by these methods is critical for applications in bioimaging, drug delivery, and theranostics.[1][2][3]

Introduction to Ytterbium Hydroxide Nanostructures

Ytterbium (III) hydroxide is an inorganic compound with the chemical formula Yb(OH)₃.[4] Nanostructures of this material are of significant interest due to their potential as precursors for ytterbium oxide (Yb₂O₃) nanomaterials, which have applications in lasers, optical fibers, and as contrast agents in biomedical imaging.[3][5][6] The ability to synthesize Yb(OH)₃ with controlled morphology—such as nanoparticles, nanorods, and nanosheets—is crucial for tailoring their properties for specific applications.

Core Synthesis Methodologies

Several wet-chemical methods have been successfully employed for the synthesis of ytterbium hydroxide nanostructures. These techniques offer control over particle size, size distribution, and morphology through the careful manipulation of experimental parameters. The most prominent methods include co-precipitation, hydrothermal/solvothermal synthesis, and microwave-assisted synthesis.

Co-Precipitation Method

The co-precipitation method is a widely used, simple, and efficient technique for the synthesis of rare-earth hydroxide nanoparticles. It involves the precipitation of the desired compound from a solution containing the metal precursor through the addition of a precipitating agent.

Experimental Protocol:

-

Precursor Solution Preparation: Dissolve a ytterbium salt, such as ytterbium (III) nitrate pentahydrate (Yb(NO₃)₃·5H₂O), in a suitable solvent like deionized water to form a homogeneous solution.

-

Precipitation: Under vigorous magnetic stirring, slowly add a precipitating agent, such as a sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) solution, dropwise to the precursor solution. The addition of the base increases the pH, leading to the precipitation of Yb(OH)₃. The pH is a critical parameter to control, with a value of around 9.5 being optimal to avoid the formation of complex ions.

-

Aging: The resulting suspension is typically aged for a specific period to allow for the growth and stabilization of the nanoparticles.

-

Washing and Collection: The precipitate is then collected by centrifugation or filtration, followed by repeated washing with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Drying: The final product is dried in an oven at a moderate temperature (e.g., 90°C for 24 hours) to obtain the Yb(OH)₃ nanopowder.

Logical Relationship of Co-Precipitation Synthesis:

Caption: Workflow for the co-precipitation synthesis of Ytterbium hydroxide nanostructures.

Hydrothermal and Solvothermal Synthesis

Hydrothermal and solvothermal methods are versatile techniques for synthesizing a wide range of nanomaterials with high crystallinity and controlled morphologies.[7][8] These methods involve a chemical reaction in a closed system (an autoclave) at elevated temperatures and pressures. The primary difference is the solvent used: water in the hydrothermal method and an organic solvent in the solvothermal method.

Experimental Protocol (Hydrothermal):

-

Precursor Mixture: Prepare a solution of a ytterbium salt (e.g., YbCl₃ or Yb(NO₃)₃) in deionized water.

-

pH Adjustment: Add a mineralizer or pH-adjusting agent, such as KOH or NH₄OH, to the solution and stir until a homogeneous mixture is obtained.[9]

-

Autoclave Treatment: Transfer the mixture into a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated to a specific temperature (e.g., 180-200°C) for a defined duration (e.g., 6-24 hours).[9][10]

-

Cooling and Collection: After the reaction, the autoclave is allowed to cool down to room temperature naturally. The resulting product is collected, washed several times with deionized water and ethanol, and dried.[9]

Key Parameters and Their Effects:

| Parameter | Effect on Nanostructure Morphology and Size |

| Temperature | Higher temperatures generally lead to increased crystallinity and larger particle sizes.[11] |

| Reaction Time | Longer reaction times can promote crystal growth and the formation of more defined morphologies, such as nanorods.[12] |

| pH/Mineralizer | The pH of the initial solution significantly influences the nucleation and growth kinetics, thereby affecting the final morphology. Different mineralizers can lead to different nanostructures. |

| Precursor Conc. | The concentration of the ytterbium precursor can affect the size distribution of the resulting nanoparticles.[9] |

Experimental Workflow for Hydrothermal Synthesis:

Caption: Step-by-step workflow for the hydrothermal synthesis of Ytterbium hydroxide nanostructures.

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a rapid and energy-efficient method for producing nanomaterials.[13][14] The use of microwave irradiation allows for uniform and fast heating of the reaction mixture, leading to shorter reaction times and often resulting in smaller and more uniform nanoparticles compared to conventional heating methods.[15]

Experimental Protocol:

-

Precursor Solution: Prepare an aqueous solution of a ytterbium salt and a precipitating agent/hydrolysis agent such as urea.[15]

-

Microwave Irradiation: Place the solution in a microwave reactor and heat it for a short period (e.g., 5-30 minutes) at a specific temperature.[15][16] The microwave power and ramp time are critical parameters to control.

-

Product Recovery: After the reaction, the precipitate is collected, washed thoroughly with water and ethanol, and dried.

Advantages of Microwave-Assisted Synthesis:

-

Rapid Reaction: Significantly shorter synthesis times compared to hydrothermal methods.

-

Uniform Heating: Leads to more homogeneous nucleation and growth, resulting in a narrower particle size distribution.

-

Energy Efficiency: Lower energy consumption due to localized and rapid heating.

Microwave-Assisted Synthesis Workflow:

Caption: Process flow for the rapid microwave-assisted synthesis of Ytterbium hydroxide nanoparticles.

Quantitative Data Summary

The following table summarizes the typical quantitative data for Ytterbium hydroxide and its oxide derivatives obtained through various synthesis methods. Note that the oxide is often formed by the calcination of the hydroxide precursor.

| Synthesis Method | Precursors | Temperature (°C) | Time | Resulting Nanostructure | Size/Dimensions | Reference |

| Co-precipitation | Yb(NO₃)₃, NaOH | Room Temp. (precipitation), 90 (drying) | 24h (drying) | Yb(OH)₃ Nanoparticles | - | |

| Co-precipitation + Calcination | Yb(NO₃)₃, NaOH | 600-1000 | 4h | Yb₁.₄Y₀.₆O₃ Nanoparticles | 13-50 nm | |

| Hydrothermal | Y(NO₃)₃, KOH | 180 | 6h | Y₂O₃ Nanoparticles (from Y(OH)₃) | 34-58 nm | [9] |

| Hydrothermal | YbCl₃, Hexamethylenetetramine | 180 | 24h | Yb(OH)₃ Nanocubes (precursor) | - | [17] |

| Microwave-assisted | Y(NO₃)₃, Urea | - | 5-30 min | Y(OH)₃ (precursor) | Sub-micrometer spheres | [15] |

Note: Data for Yttrium (Y) compounds are included as they are chemically similar to Ytterbium (Yb) and the synthesis principles are analogous.

Applications in Drug Development

The precise control over the size, shape, and surface chemistry of ytterbium hydroxide nanostructures is paramount for their application in the biomedical field. As precursors to ytterbium oxide and other ytterbium-based nanoparticles, they are being explored for:

-

Contrast Agents for Medical Imaging: Ytterbium's high atomic number makes it an excellent candidate for X-ray computed tomography (CT) contrast agents.[6] Layered rare-earth hydroxides, including those with ytterbium, are also being investigated as multimodal imaging probes.[18]

-

Drug Delivery Platforms: The high surface area of nanostructures allows for the loading of therapeutic agents. Layered rare-earth hydroxides have shown potential for intercalating and delivering drugs.[1][2]

-

Theranostics: Combining diagnostic and therapeutic capabilities in a single platform is a major goal in nanomedicine. Ytterbium-based nanoparticles offer the potential for simultaneous imaging and drug delivery.[1]

The synthesis methods described in this guide provide the fundamental tools for producing tailored ytterbium hydroxide nanostructures, paving the way for their advanced application in drug development and beyond.

References

- 1. Layered terbium hydroxides for simultaneous drug delivery and imaging - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT01251G [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. azonano.com [azonano.com]

- 4. Ytterbium(III) hydroxide - Wikipedia [en.wikipedia.org]

- 5. Ytterbium oxide nanofibers: fabrication and characterization for energy applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ytterbium Nanoparticle Contrast Agents for Conventional and Spectral Photon-Counting CT and Their Applications for Hydrogel Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Hydrothermal Synthesis and Characterization of Yttrium Oxide Nanoparticles: Bioavailability and Targeting of Breast Tumors : Oriental Journal of Chemistry [orientjchem.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. vjs.ac.vn [vjs.ac.vn]

- 12. peerj.com [peerj.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Layered rare-earth hydroxides as multi-modal medical imaging probes: particle size optimisation and compositional exploration - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Crystal Structure and Lattice Parameters of Ytterbium (III) Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of Ytterbium (III) hydroxide, Yb(OH)₃. The information presented herein is intended to support research and development activities where the precise atomic arrangement and crystallographic data of this compound are of importance.

Crystal Structure and Lattice Parameters of Yb(OH)₃

Ytterbium (III) hydroxide crystallizes in a monoclinic system, belonging to the P2₁/m space group. The crystal structure consists of Yb³⁺ ions coordinated to hydroxide (OH⁻) groups. Each ytterbium ion is typically in a 9-coordinate geometry, bonded to nine oxygen atoms from the hydroxide ligands. The ytterbium-oxygen bond distances are indicative of strong ionic interactions within the crystal lattice.

Quantitative Crystallographic Data

The crystallographic data for Yb(OH)₃, as determined by single-crystal X-ray diffraction, are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a | 5.87 Å |

| b | 3.58 Å |

| c | 4.27 Å |

| α | 90° |

| β | 109.3° |

| γ | 90° |

| Cell Volume | 84.689 ų |

| Yb-O Bond Distances | 2.45 - 2.47 Å |

Experimental Protocols

The determination of the crystal structure and lattice parameters of Yb(OH)₃ involves two primary experimental stages: the synthesis of high-quality crystalline material and its subsequent analysis by X-ray diffraction.

Synthesis of Yb(OH)₃ via Hydrothermal Method

This protocol is adapted from established methods for the synthesis of lanthanide hydroxides.

Materials:

-

Ytterbium (III) nitrate hexahydrate (Yb(NO₃)₃·6H₂O)

-

Sodium hydroxide (NaOH)

-

Absolute ethanol (CH₃CH₂OH)

-

Deionized water

-

50 mL Teflon-lined stainless-steel autoclave

-

Magnetic stirrer and stir bar

-

Centrifuge

-

Drying oven

Procedure:

-

Precursor Solution Preparation: Dissolve 0.127 g of Yb(NO₃)₃·6H₂O in 35 mL of absolute ethanol in a beaker.

-

Precipitation: While vigorously stirring the precursor solution with a magnetic stirrer, add 1.4 g of NaOH. An amorphous precipitate of Yb(OH)₃ will form.

-

Hydrothermal Treatment: Transfer the resulting solution containing the precipitate to a 50 mL Teflon-lined autoclave. Seal the autoclave and heat it in an oven at 160 °C for a duration of 12 to 24 hours to promote crystal growth.

-

Cooling and Collection: After the hydrothermal treatment, allow the autoclave to cool down to room temperature naturally.

-

Washing: Collect the solid product by centrifugation. The collected precipitate should be washed several times with deionized water to remove any unreacted reagents and byproducts.

-

Drying: Dry the final Yb(OH)₃ product in an oven at 50 °C for 12 hours.

Crystal Structure Determination by X-ray Diffraction (XRD)

2.2.1. Powder X-ray Diffraction (PXRD) for Phase Identification and Lattice Parameter Refinement

Instrumentation:

-

A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5418 Å).

Sample Preparation:

-

The dried Yb(OH)₃ powder is gently ground in an agate mortar to ensure a fine and homogeneous particle size.

-

The powdered sample is then mounted onto a sample holder, ensuring a flat and level surface.

Data Collection Parameters:

-

X-ray Source: Cu Kα (λ = 1.5418 Å)

-

Voltage: 40 kV

-

Current: 40 mA

-

Scan Range (2θ): 10° - 80°

-

Step Size: 0.02°

-

Scan Speed: 2°/minute

Data Analysis (Rietveld Refinement):

The collected powder XRD data is analyzed using the Rietveld refinement method to determine the precise lattice parameters and confirm the crystal structure.

-

Initial Model: Start the refinement with the known crystal structure model for Yb(OH)₃ (Space Group: P2₁/m) and approximate lattice parameters.

-

Background Refinement: Model and refine the background of the diffraction pattern.

-

Scale Factor and Zero-Shift Refinement: Refine the scale factor and the instrument zero-shift error.

-

Lattice Parameter Refinement: Refine the unit cell parameters (a, b, c, and β).

-

Peak Profile Refinement: Refine the parameters that define the shape of the diffraction peaks (e.g., Caglioti parameters U, V, W).

-

Atomic Position and Isotropic Displacement Parameter Refinement: Refine the fractional atomic coordinates (x, y, z) for each atom (Yb, O, H) and their isotropic displacement parameters.

-

Final Refinement: Perform a final refinement of all parameters until convergence is reached, indicated by stable and low R-values (e.g., Rwp, Rp, and χ²).

2.2.2. Single Crystal X-ray Diffraction for a Definitive Structure Solution

For a more precise determination of the crystal structure, including bond lengths and angles, single-crystal X-ray diffraction is employed.

Procedure:

-

Crystal Selection and Mounting: A suitable single crystal of Yb(OH)₃ is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure using specialized crystallographic software. This process yields the precise atomic coordinates, bond lengths, and bond angles.

Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of Yb(OH)₃ to its structural characterization.

An In-depth Technical Guide on the Thermal Decomposition Mechanism of Ytterbium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of Ytterbium (III) hydroxide, Yb(OH)₃. The information presented herein is curated for professionals in research and development, offering detailed insights into the material's behavior under thermal stress. This document summarizes the multi-stage decomposition process, presents quantitative data in structured tables, outlines detailed experimental protocols, and provides visualizations of the decomposition pathway and experimental workflow.

Introduction

Ytterbium (III) hydroxide is an inorganic compound that serves as a precursor in the synthesis of various ytterbium-containing materials, including its oxide, which has applications in lasers, ceramics, and as a doping agent. Understanding the thermal decomposition of Yb(OH)₃ is crucial for controlling the synthesis of these materials and for ensuring the desired stoichiometry and morphology of the final product. The decomposition is a sequential process involving dehydration and the formation of an intermediate oxyhydroxide before yielding the final oxide product.

The Thermal Decomposition Pathway

The thermal decomposition of Ytterbium hydroxide is a two-step process. Initially, Ytterbium hydroxide loses one molecule of water to form Ytterbium oxyhydroxide (YbO(OH)).[1] Upon further heating at higher temperatures, the oxyhydroxide undergoes a second dehydration step to form the stable Ytterbium(III) oxide (Yb₂O₃).[1] This sequential decomposition is a characteristic thermal behavior observed in many rare-earth hydroxides.[2]

The overall chemical reactions for the decomposition are as follows:

Step 1: Formation of Ytterbium Oxyhydroxide

2Yb(OH)3→2YbO(OH)+2H2OStep 2: Formation of Ytterbium Oxide

2YbO(OH)→Yb2O3+H2OThe final solid product, Ytterbium(III) oxide, is a stable compound at high temperatures.[3]

Quantitative Decomposition Data

The following table summarizes the key quantitative data associated with the thermal decomposition of Ytterbium hydroxide. The data is compiled from typical values observed for rare earth hydroxides and should be considered representative. Actual values may vary depending on experimental conditions such as heating rate, atmosphere, and sample purity.

| Stage | Reaction | Temperature Range (°C) | Theoretical Weight Loss (%) |

| 1 | | 250 - 450 | 8.04 |

| 2 | | 450 - 600 | 4.02 |

| Overall | | 250 - 600 | 12.06 |

Note: The temperature ranges are indicative and can be influenced by the experimental parameters.

Experimental Protocols

The study of the thermal decomposition of Ytterbium hydroxide is primarily conducted using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide information on mass loss and heat flow as a function of temperature, respectively.

4.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature ranges and quantify the mass loss associated with each decomposition step.

-

Instrumentation: A thermogravimetric analyzer capable of operating up to at least 800°C.

-

Sample Preparation: A small amount of finely ground Ytterbium hydroxide powder (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Inert gas (e.g., Nitrogen or Argon) or Air, with a constant flow rate (e.g., 20-50 mL/min). An inert atmosphere is often preferred to prevent any side reactions.

-

Heating Rate: A constant heating rate, typically between 5 to 20°C/min, is applied. A rate of 10°C/min is common for initial characterization.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 800°C).

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and end temperatures of each mass loss step. The percentage of mass loss for each step is calculated and compared with the theoretical values.

4.2. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the endothermic or exothermic nature of the decomposition steps. The dehydration of hydroxides is typically an endothermic process.

-

Instrumentation: A differential scanning calorimeter, which can be a standalone instrument or a simultaneous TGA-DSC system.

-

Sample Preparation: Similar to TGA, a small, accurately weighed sample (typically 2-5 mg) is placed in a DSC pan (e.g., aluminum or alumina). An empty, sealed pan is used as a reference.

-

Experimental Conditions: The same atmospheric and heating rate conditions as in the TGA experiment should be used for direct correlation of the results.

-

Data Analysis: The DSC curve (heat flow vs. temperature) will show endothermic peaks corresponding to the energy absorbed during the dehydration steps. The peak temperatures and the area under the peaks (enthalpy change) can be determined.

Visualizations

5.1. Decomposition Pathway

The logical flow of the thermal decomposition of Ytterbium hydroxide can be visualized as a series of sequential steps.

Caption: Thermal decomposition pathway of Ytterbium hydroxide.

5.2. Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the thermal decomposition of Ytterbium hydroxide.

Caption: Experimental workflow for thermal analysis.

Conclusion

The thermal decomposition of Ytterbium hydroxide proceeds through a well-defined two-step mechanism, yielding Ytterbium oxyhydroxide as an intermediate and Ytterbium(III) oxide as the final product. The precise temperatures and kinetics of this process are critical parameters for the controlled synthesis of Ytterbium-based materials. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and professionals working with this compound. Further studies employing techniques such as in-situ X-ray diffraction (XRD) and mass spectrometry coupled with thermal analysis can provide deeper insights into the structural transformations and evolved gas species during the decomposition process.

References

An In-depth Technical Guide to the Solubility Product Constant of Ytterbium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility product constant (Ksp) of Ytterbium hydroxide (Yb(OH)₃), a critical parameter for researchers and professionals in materials science, chemistry, and drug development. Understanding the solubility of Ytterbium hydroxide is essential for its application in various fields, from a precursor in advanced materials synthesis to its potential use in biomedical applications.

Introduction to Ytterbium Hydroxide

Ytterbium hydroxide, Yb(OH)₃, is an inorganic compound that presents as a white solid.[1] It is considered sparingly soluble in water, with its solubility being highly dependent on the pH of the aqueous medium.[2] The dissolution of Ytterbium hydroxide in water is an equilibrium process, as described by the following equation:

Yb(OH)₃(s) ⇌ Yb³⁺(aq) + 3OH⁻(aq)

The solubility product constant, Ksp, is the equilibrium constant for this reaction and is expressed as:

Ksp = [Yb³⁺][OH⁻]³

A smaller Ksp value indicates lower solubility. The solubility of Ytterbium hydroxide increases significantly in acidic conditions due to the reaction of hydroxide ions with hydrogen ions, which drives the equilibrium towards the dissolution of the solid.[3]

Quantitative Solubility Data

The solubility product constant (Ksp) of Ytterbium hydroxide has been determined through various experimental methods. The table below summarizes the reported values, providing a quantitative measure of its solubility.

| Parameter | Value | -log(Value) (pKsp) | Source(s) |

| Ksp | 2.51 x 10⁻²⁴ | 23.60 | |

| log(Kso) | -28.4 to -26.2 | N/A |

Note: The log(Kso) value was determined in seawater, which may influence the solubility due to ionic strength and complexation effects.

Experimental Protocols for Ksp Determination

The determination of the solubility product constant for sparingly soluble hydroxides like Ytterbium hydroxide requires precise and carefully controlled experimental procedures. The following outlines a general methodology based on techniques reported for rare-earth hydroxides.[4][5][6][7]

Materials and Reagents

-

Ytterbium (III) salt precursor (e.g., YbCl₃, Yb(NO₃)₃)

-

Alkali hydroxide solution (e.g., NaOH, KOH) of known concentration

-

Deionized, CO₂-free water

-

pH buffer solutions

-

Standardized acid solution (e.g., HCl, HNO₃) for titration

-

Inert electrolyte solution (e.g., NaClO₄) to maintain constant ionic strength

Preparation of Saturated Ytterbium Hydroxide Solution

-

Precipitation: A solution of a soluble Ytterbium (III) salt is titrated with an alkali hydroxide solution to precipitate Ytterbium hydroxide. The precipitate is then thoroughly washed with deionized water to remove any soluble impurities.

-

Equilibration: The freshly precipitated Ytterbium hydroxide is suspended in a known volume of deionized water or an inert electrolyte solution in a sealed, temperature-controlled vessel. The suspension is agitated for an extended period (days to weeks) to ensure that equilibrium between the solid and its dissolved ions is reached.[5]

Determination of Ion Concentrations

Several methods can be employed to determine the concentration of Yb³⁺ and OH⁻ ions in the saturated solution at equilibrium:

-

pH Measurement: The equilibrium pH of the saturated solution is measured using a calibrated pH meter. From the pH, the pOH can be calculated (pOH = 14 - pH at 25°C), and subsequently, the hydroxide ion concentration [OH⁻] can be determined ([OH⁻] = 10⁻ᵖᴼᴴ).[4]

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): A filtered aliquot of the saturated solution is analyzed by ICP-MS to directly measure the concentration of Ytterbium ions ([Yb³⁺]).[5]

-

Potentiometric Titration: A known volume of the filtered saturated solution is titrated with a standardized acid. The endpoint of the titration allows for the calculation of the hydroxide ion concentration.

-

Tyndallometric Measurement: This method involves measuring the turbidity of the solution to determine the onset of precipitation under varying conditions of pH and metal ion concentration.[4]

-

Radiochemical Methods: A radiotracer of Ytterbium can be used to determine its concentration in the saturated solution with high sensitivity.[7]

Calculation of Ksp

Once the concentrations of Yb³⁺ and OH⁻ at equilibrium are determined, the Ksp can be calculated using the formula: Ksp = [Yb³⁺][OH⁻]³.

Factors Influencing Solubility

The solubility of Ytterbium hydroxide is influenced by several factors:

-

pH: As previously mentioned, solubility increases dramatically in acidic conditions.

-

Temperature: The effect of temperature on the solubility of rare-earth hydroxides can vary.

-

Ionic Strength: The presence of other ions in the solution can affect the activity of Yb³⁺ and OH⁻ ions, thereby influencing the solubility.

-

Complexing Agents: Ligands that can form stable complexes with Yb³⁺ will increase the overall solubility of Ytterbium hydroxide.

-

Particle Size and Crystallinity: Freshly precipitated, amorphous Ytterbium hydroxide is generally more soluble than aged, crystalline material.[5]

Relevance in Drug Development and Research

While Ytterbium hydroxide itself is not a therapeutic agent, its controlled precipitation and dissolution are relevant in several areas of drug development and biomedical research:

-

Nanoparticle Synthesis: Ytterbium-containing nanoparticles are being explored for applications in bioimaging and therapy. The synthesis of these nanoparticles often involves the controlled precipitation of Ytterbium hydroxide as a precursor.

-

Drug Delivery: Layered rare-earth hydroxides have been investigated as potential platforms for drug delivery. Understanding the solubility of these materials is crucial for predicting drug release kinetics.

-

Toxicity Studies: The bioavailability and potential toxicity of Ytterbium ions are directly related to the solubility of its compounds in biological media.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the solubility product constant of Ytterbium hydroxide.

Caption: Workflow for the experimental determination of Yb(OH)₃ Ksp.

References

- 1. Ytterbium(III) hydroxide - Wikipedia [en.wikipedia.org]

- 2. Rare Earth Hydroxide - Rare Earth Metal / Alfa Chemistry [rareearth.alfa-chemistry.com]

- 3. Ytterbium hydroxide (Yb(OH)3) | 16469-20-8 | Benchchem [benchchem.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electronic Configuration and Properties of Ytterbium (III) Hydroxide

This technical guide provides a comprehensive overview of the electronic configuration of Ytterbium (III) hydroxide, supported by relevant physicochemical data and experimental methodologies.

Electronic Configuration of Ytterbium and the Ytterbium (III) Ion

The electronic structure of the ytterbium atom is fundamental to understanding the properties of its compounds, including Ytterbium (III) hydroxide.

Neutral Ytterbium (Yb):

A neutral ytterbium atom has an atomic number of 70, meaning it possesses 70 electrons.[1][2] Its ground state electron configuration is:

-

Full Configuration: 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰ 4f¹⁴ 5s² 5p⁶ 6s²[1][3][4]

-

Noble Gas Configuration: [Xe] 4f¹⁴ 6s²[2]

The electrons are distributed in shells as follows: 2, 8, 18, 32, 8, 2.[1][2][3]

Ytterbium (III) Ion (Yb³⁺):

Ytterbium most commonly exists in the +3 oxidation state in its compounds.[1] To form the trivalent Yb³⁺ ion, the neutral atom loses three electrons. These electrons are removed from the outermost orbitals first. Specifically, the two electrons from the 6s orbital and one electron from the 4f orbital are removed.

This results in the following electronic configuration for the Yb³⁺ ion:

The 4f¹³ configuration of the Yb³⁺ ion, with its single unpaired electron, is responsible for the paramagnetic nature of Ytterbium (III) compounds.[5]

Ytterbium (III) Hydroxide (Yb(OH)₃)

Ytterbium (III) hydroxide is an inorganic compound with the chemical formula Yb(OH)₃.[7] In this compound, ytterbium exists as the Yb³⁺ ion, bonded to three hydroxide (OH⁻) ions. Therefore, the electronic configuration of the ytterbium ion within Ytterbium (III) hydroxide is that of Yb³⁺, which is [Xe] 4f¹³.

Ytterbium reacts with hot water to form Ytterbium (III) hydroxide, releasing hydrogen gas in the process.[8]

Chemical Reaction: 2 Yb (s) + 6 H₂O (l) → 2 Yb(OH)₃ (aq) + 3 H₂ (g)[8]

Physicochemical Data

The following table summarizes key quantitative data for ytterbium, which is essential for understanding the properties of its compounds.

| Property | Value |

| Atomic Number | 70 |

| Atomic Mass | 173.045 u[1] |

| First Ionization Energy | 603.4 kJ/mol[1] |

| Second Ionization Energy | 1174.8 kJ/mol[1] |

| Third Ionization Energy | 2417 kJ/mol[1] |

| Ionic Radius of Yb³⁺ (6-coordinate) | 0.868 Å[4] |

| Electronegativity (Pauling Scale) | 1.1 |

| Oxidation States | +2, +3 [1][9] |

Experimental Protocols for Characterization

The characterization of Ytterbium (III) hydroxide and related compounds often involves a combination of spectroscopic and analytical techniques to probe its electronic structure and chemical properties.

4.1 X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

-

Methodology:

-

A sample of Ytterbium (III) hydroxide is placed in an ultra-high vacuum chamber.

-

The sample is irradiated with a monochromatic X-ray beam, causing the ejection of core-level electrons.

-

An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.

-

The binding energy of the electrons is calculated, which is characteristic of the element and its oxidation state.

-

The Yb 4d region of the spectrum is particularly useful for confirming the Yb³⁺ oxidation state, which exhibits two main peaks due to spin-orbit splitting into 4d₅/₂ and 4d₃/₂ components.[5]

-

4.2 UV-Vis-NIR Spectroscopy

This technique is used to investigate the electronic structure by measuring the absorption of light from the ultraviolet to the near-infrared regions.

-

Methodology:

-

A solution or a solid sample of the Ytterbium (III) compound is prepared.

-

The sample is placed in a spectrophotometer.

-

Light of a specific wavelength is passed through the sample, and the amount of light absorbed is measured.

-

The absorption spectrum is recorded over a range of wavelengths.

-

The primary feature in the UV region is associated with the transition of electrons from the valence band to the conduction band.[5]

-

Visualizations

Diagram of Yb to Yb³⁺ Ionization

Caption: Ionization of a neutral Ytterbium atom to form the Ytterbium (III) ion.

Experimental Workflow for Yb(OH)₃ Characterization

Caption: A typical experimental workflow for the synthesis and characterization of Ytterbium (III) hydroxide.

References

- 1. Ytterbium (Yb) - Periodic Table [periodictable.one]

- 2. WebElements Periodic Table » Ytterbium » properties of free atoms [winter.group.shef.ac.uk]

- 3. Periodic Table of Elements: Ytterbium - Yb (EnvironmentalChemistry.com) [environmentalchemistry.com]

- 4. Ytterbium: Atom properties | Pilgaard Elements [pilgaardelements.com]

- 5. Ytterbium hydroxide (Yb(OH)3) | 16469-20-8 | Benchchem [benchchem.com]

- 6. brainly.com [brainly.com]

- 7. Ytterbium hydroxide (Yb(OH)3) | H3O3Yb | CID 85436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ytterbium - Wikipedia [en.wikipedia.org]

- 9. pt.kle.cz [pt.kle.cz]

An In-depth Technical Guide to the Hydrolysis of Ytterbium Ions in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ytterbium (Yb³⁺), a member of the lanthanide series, plays an increasingly important role in various scientific and industrial applications, including as a dopant in laser technology, in medical imaging, and as a catalyst in organic synthesis. In aqueous environments, the behavior of the Ytterbium(III) ion is dominated by its interaction with water molecules, leading to hydrolysis reactions that form a series of hydroxylated species. Understanding the thermodynamics and kinetics of these hydrolysis processes is critical for controlling the speciation of Ytterbium in solution, which in turn influences its reactivity, bioavailability, and potential toxicity. This technical guide provides a comprehensive overview of the hydrolysis of Ytterbium ions, presenting key thermodynamic data, detailed experimental protocols for its study, and visual representations of the underlying chemical processes.

Core Concepts: The Hydrolysis of Ytterbium(III)

In aqueous solution, the Ytterbium(III) ion exists as a hydrated aqua ion, typically [Yb(H₂O)₈]³⁺ or [Yb(H₂O)₉]³⁺. The high charge density of the Yb³⁺ ion polarizes the coordinated water molecules, leading to the release of protons and the formation of a series of mononuclear and polynuclear hydroxo complexes. This process, known as hydrolysis, is stepwise and highly dependent on the pH of the solution.

The general equilibria for the formation of mononuclear hydroxo complexes can be represented as:

Yb³⁺ + nH₂O ⇌ [Yb(OH)n]⁽³⁻ⁿ⁾⁺ + nH⁺

The stability of these complexes is described by the stepwise formation constants (Kₙ) or the overall stability constants (βₙ).

Quantitative Data on Ytterbium(III) Hydrolysis

The following tables summarize the key quantitative data for the hydrolysis of Ytterbium(III) ions at standard conditions (25 °C and zero ionic strength), compiled from authoritative sources such as Baes and Mesmer's "The Hydrolysis of Cations" and the NIST Critically Selected Stability Constants of Metal Complexes Database.

*Table 1: Stepwise Hydrolysis Constants (log βn) for Ytterbium(III)

| Species | Reaction | log *β₁[1] |

| [Yb(OH)]²⁺ | Yb³⁺ + H₂O ⇌ [Yb(OH)]²⁺ + H⁺ | -7.24 |

Note: Values for subsequent hydrolysis steps to form [Yb(OH)₂]⁺ and Yb(OH)₃ are less consistently reported in the literature but are understood to occur at progressively higher pH values.

Table 2: Thermodynamic Data for the First Hydrolysis Step of Ytterbium(III)

| Parameter | Value (at 25 °C) |

| ΔH° | Data not readily available in search results |

| ΔS° | Data not readily available in search results |

The determination of enthalpy (ΔH°) and entropy (ΔS°) changes associated with the hydrolysis of Ytterbium(III) is crucial for a complete thermodynamic profile. These values can be determined experimentally using techniques such as isothermal titration calorimetry.

Experimental Protocols for Studying Ytterbium(III) Hydrolysis

Accurate determination of hydrolysis constants and thermodynamic parameters requires rigorous experimental design and execution. The following are detailed methodologies for key experiments.

Potentiometric Titration

Potentiometric titration is a primary technique for determining the stability constants of metal complexes, including hydroxo species.

Objective: To determine the stepwise hydrolysis constants of Yb³⁺ by monitoring the change in hydrogen ion concentration upon the addition of a strong base.

Materials:

-

Ytterbium(III) salt solution (e.g., YbCl₃ or Yb(ClO₄)₃) of known concentration.

-

Standardized strong base solution (e.g., NaOH or KOH), carbonate-free.

-

Inert salt solution to maintain constant ionic strength (e.g., NaClO₄ or KCl).

-

Calibrated pH electrode and meter.

-

Thermostated reaction vessel.

-

Inert gas supply (e.g., Argon or Nitrogen) to prevent CO₂ contamination.

Procedure:

-

Solution Preparation: Prepare a solution of Yb³⁺ of known concentration in the thermostated reaction vessel. Add the inert salt to maintain a constant ionic strength.

-

Inert Atmosphere: Bubble the inert gas through the solution to remove dissolved CO₂. Maintain a blanket of inert gas over the solution throughout the titration.

-

Electrode Calibration: Calibrate the pH electrode using standard buffer solutions.

-

Titration: Add small, precise aliquots of the standardized strong base to the Yb³⁺ solution.

-

Data Acquisition: Record the pH of the solution after each addition of the base, ensuring the reading is stable.

-

Data Analysis: The obtained titration data (volume of base added vs. pH) is analyzed using a suitable computer program (e.g., HYPERQUAD) to calculate the stepwise hydrolysis constants. The program refines the stability constants by minimizing the difference between the experimental and calculated pH values based on a model of the chemical species present in the solution.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to study the speciation of Yb³⁺ as a function of pH, as the formation of hydroxo complexes can alter the absorption spectrum of the metal ion.

Objective: To monitor the formation of Yb³⁺ hydroxo species by observing changes in the UV-Vis absorption spectrum as a function of pH.

Materials:

-

Ytterbium(III) salt solution.

-

A series of buffer solutions covering a wide pH range.

-

UV-Vis spectrophotometer.

-

Quartz cuvettes.

Procedure:

-

Sample Preparation: Prepare a series of Yb³⁺ solutions at different, precisely known pH values using the buffer solutions.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range.

-

Data Analysis: Analyze the changes in the absorption spectra (e.g., shifts in peak positions, changes in molar absorptivity) as a function of pH. This data can be used in conjunction with potentiometric data to identify the different hydroxo species and their regions of predominance.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with chemical reactions, allowing for the determination of thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of hydrolysis.

Objective: To determine the enthalpy and entropy of the stepwise hydrolysis reactions of Yb³⁺.

Materials:

-

Ytterbium(III) salt solution.

-

Standardized strong base solution.

-

Isothermal titration calorimeter.

Procedure:

-

Instrument Setup: Equilibrate the ITC instrument to the desired temperature.

-

Sample Loading: Load the Yb³⁺ solution into the sample cell and the strong base solution into the titration syringe.

-

Titration: Perform a series of injections of the base into the Yb³⁺ solution, recording the heat change after each injection.

-

Data Analysis: The raw data (heat flow vs. time) is integrated to obtain the heat change per injection. This data is then fitted to a suitable binding model to extract the thermodynamic parameters (ΔH, Kₐ, and stoichiometry). The entropy change (ΔS) can then be calculated using the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKₐ).

Visualization of Hydrolysis Pathways and Experimental Workflows

Ytterbium(III) Hydrolysis Pathway

Caption: Stepwise formation of Ytterbium(III) hydroxo complexes.

Experimental Workflow for Potentiometric Titration

Caption: Workflow for determining hydrolysis constants via potentiometry.

Conclusion

The hydrolysis of Ytterbium(III) ions is a fundamental aspect of its aqueous chemistry, with significant implications for its application in various fields, particularly in drug development where metal ion speciation can affect therapeutic efficacy and toxicity. This guide has provided a summary of the available quantitative data, detailed experimental protocols for its determination, and visual aids to understand the processes involved. For researchers and scientists, a thorough understanding of these principles and methodologies is essential for the rational design and control of Ytterbium-containing systems in aqueous media. Further research to precisely determine the stepwise hydrolysis constants beyond the first step and the associated thermodynamic parameters under various conditions will continue to refine our understanding of Ytterbium's behavior in solution.

References

Ytterbium Hydroxide Precursor for High-Purity Ytterbium Oxide: A Technical Guide

Introduction

Ytterbium oxide (Yb₂O₃) is a critical rare-earth metal oxide with applications spanning lasers, ceramics, and optical fibers. The properties of Yb₂O₃ powders, such as particle size, morphology, and purity, are highly dependent on the synthesis method employed. The use of a ytterbium hydroxide (Yb(OH)₃) precursor, followed by a controlled calcination process, is a prevalent and effective route for producing high-quality ytterbium oxide. This technical guide provides an in-depth overview of this process, detailing experimental protocols, presenting key quantitative data, and illustrating the underlying chemical transformations. This document is intended for researchers, scientists, and professionals in materials science and drug development who are engaged in the synthesis and application of rare-earth oxide nanomaterials.

Synthesis of Ytterbium Hydroxide Precursor via Precipitation

The precipitation method is a widely used technique for the synthesis of ytterbium hydroxide. This "bottom-up" approach allows for control over the particle size and morphology of the precursor, which in turn influences the characteristics of the final ytterbium oxide product. The process involves the reaction of a soluble ytterbium salt with a base to precipitate insoluble ytterbium hydroxide.

Experimental Protocol: Precipitation of Ytterbium Hydroxide

This protocol outlines a typical procedure for the laboratory-scale synthesis of ytterbium hydroxide.

Materials:

-

Ytterbium (III) chloride (YbCl₃) or Ytterbium (III) nitrate (Yb(NO₃)₃·6H₂O)

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

-

Deionized water

-

Ethanol

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

pH meter

-

Burette or dropping funnel

-

Centrifuge and centrifuge tubes or filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Prepare Ytterbium Salt Solution: Dissolve a stoichiometric amount of ytterbium (III) chloride or nitrate in deionized water to create a solution with a concentration typically in the range of 0.1 M to 0.5 M.

-

Prepare Precipitating Agent Solution: Prepare a solution of the precipitating agent (e.g., 1 M NaOH or NH₄OH).

-

Precipitation:

-

Place the ytterbium salt solution in a beaker on a magnetic stirrer and begin stirring.

-

Slowly add the precipitating agent solution dropwise to the ytterbium salt solution.

-

Monitor the pH of the solution continuously with a calibrated pH meter. The pH has a significant influence on the particle size of the resulting precipitate. Continue adding the base until the desired final pH is reached. A common target pH for rare-earth hydroxide precipitation is in the range of 8 to 10.

-

-

Aging: Allow the resulting suspension to age under continuous stirring for a period of 1 to 24 hours. This aging step can promote crystal growth and improve the uniformity of the particles.

-

Washing:

-

Separate the ytterbium hydroxide precipitate from the solution by centrifugation or filtration.

-

Wash the precipitate multiple times with deionized water to remove any unreacted salts and byproducts.

-

Perform a final wash with ethanol to aid in the drying process and reduce agglomeration.

-

-

Drying: Dry the washed precipitate in an oven at a temperature of 60-80°C for 12-24 hours to obtain a fine powder of ytterbium hydroxide (Yb(OH)₃).

Conversion of Ytterbium Hydroxide to Ytterbium Oxide via Calcination

Calcination is a high-temperature process that thermally decomposes the ytterbium hydroxide precursor into ytterbium oxide. The temperature, heating rate, and duration of the calcination step are critical parameters that determine the crystallinity, particle size, and surface area of the final Yb₂O₃ powder.

Experimental Protocol: Calcination of Ytterbium Hydroxide

Equipment:

-

High-temperature furnace (muffle furnace)

-

Ceramic crucible (e.g., alumina)

Procedure:

-

Sample Preparation: Place the dried ytterbium hydroxide powder into a ceramic crucible.

-

Calcination:

-

Place the crucible in the furnace.

-

Heat the sample in an air atmosphere to the desired calcination temperature. The temperature typically ranges from 600°C to 1200°C.

-

The heating rate can influence the final particle characteristics and is typically set between 5°C/min and 10°C/min.

-

Hold the sample at the target temperature for a duration of 2 to 4 hours to ensure complete conversion to ytterbium oxide.

-

-

Cooling: Allow the furnace to cool down to room temperature naturally.

-

Collection: Carefully remove the crucible from the furnace and collect the resulting ytterbium oxide (Yb₂O₃) powder.

Quantitative Data

The following tables summarize the influence of key synthesis parameters on the properties of the ytterbium hydroxide precursor and the final ytterbium oxide product.

Table 1: Influence of pH on Ytterbium Precursor and Oxide Particle Size

| Final pH of Precipitation | Precursor Morphology | Resulting Yb₂O₃ Average Particle Size (nm) | Reference |

| 7.0 | Lamina microprisms | Not specified | [1] |

| 8.0 | Circular nanorods | Not specified | [1] |

| > 8.0 | Smaller nanorods | Decreases with increasing pH | [1] |

Table 2: Influence of Calcination Temperature on Ytterbium Oxide Properties

| Precursor | Calcination Temperature (°C) | Resulting Yb₂O₃ Crystallite/Particle Size | Surface Area (m²/g) | Reference |

| Ytterbium Carbonate | 900 | 55.03 µm (D₅₀) | Not specified | [2] |

| Ytterbium Carbonate | 1100 | 59.51 µm (D₅₀) | Not specified | [2] |

| Ytterbium Carbonate | 1200 | 60.89 µm (D₅₀) | Not specified | [2] |

| Ytterbium Nitrate Hydrate | 600 | Large irregular sheets | 45 | [3] |

| Generic Metal Hydroxide | Increases | Increases | Decreases | [4][5] |

Note: Data for ytterbium carbonate is included as a comparable precursor system. The general trend of increasing particle size and decreasing surface area with increasing calcination temperature is well-established for metal oxide synthesis.[4][5]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of ytterbium oxide from a ytterbium salt precursor.

References

- 1. researchgate.net [researchgate.net]

- 2. CN102992381A - Method for preparing macrogranular ytterbium oxide - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Effect of Calcination Temperatures on Crystallite Size, Particle Size, and Antimicrobial Activity of Synthesized MgO and Its Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Ytterbium(III) Hydroxide (Yb(OH)₃)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ytterbium(III) hydroxide (Yb(OH)₃) is an inorganic compound of the rare-earth element ytterbium. As a member of the lanthanide series, it shares chemical behaviors with other trivalent lanthanide hydroxides, serving as a critical precursor in the synthesis of various ytterbium-containing materials, including oxides, salts, and advanced coordination complexes.[1][2] Its properties are of significant interest in materials science and have potential implications in biomedical fields where ytterbium-doped nanoparticles are explored for applications ranging from bioimaging to drug delivery. This guide provides a comprehensive overview of the core physical and chemical properties of Yb(OH)₃, detailed experimental protocols for its synthesis and characterization, and logical workflows to illustrate its chemical behavior.

Physical Properties

Ytterbium(III) hydroxide is typically encountered as a white solid.[2] The physical characteristics are fundamentally derived from the nature of the Ytterbium(III) ion and the hydroxide ligands.

General and Structural Properties

The Yb³⁺ ion possesses a 4f¹³ electronic configuration, which results in a single unpaired electron.[1] This electronic structure is central to its magnetic properties. In aqueous solutions, the Yb³⁺ ion typically forms a nonahydrate complex, [Yb(H₂O)₉]³⁺.[1][3] Common coordination numbers for Yb(III) in its complexes range from 6 to 9.[1][4]

Table 1: General Physical Properties of Yb(OH)₃

| Property | Value | Source |

|---|---|---|

| Chemical Formula | Yb(OH)₃ | [2] |

| Molar Mass | 224.078 g/mol | [1][2] |

| Appearance | White solid | [2] |

| Purity (Typical) | 95% |[1] |

Magnetic Properties

The magnetic behavior of Yb(OH)₃ is dictated by the single unpaired electron in the 4f orbital of the Yb³⁺ ion, rendering the compound paramagnetic.[1] In contrast, Yb²⁺ ions are diamagnetic.[5]

Table 2: Magnetic and Electronic Properties of Ytterbium Ions

| Ion | Electronic Configuration | Magnetic Property | Source |

|---|---|---|---|

| Yb³⁺ | [Xe] 4f¹³ | Paramagnetic | [1] |

| Yb²⁺ | [Xe] 4f¹⁴ | Diamagnetic |[5] |

Chemical Properties

The chemical behavior of Yb(OH)₃ is characteristic of a basic metallic hydroxide, particularly its reactivity with acids and its thermal instability.

Solubility and Basicity

Ytterbium(III) hydroxide is sparingly soluble in water but readily dissolves in acids to form the corresponding ytterbium(III) salt and water.[2][6] This reaction is a classic Lewis base-Lewis acid interaction, where the hydroxide ligand acts as an electron-pair donor.[1] The basicity of lanthanide hydroxides decreases as the atomic number increases across the series; therefore, Yb(OH)₃ is less basic than the hydroxides of lighter lanthanides like La(OH)₃.[7]

Table 3: Solubility Characteristics of Yb(OH)₃

| Solvent | Behavior | Reaction | Source |

|---|---|---|---|

| Water | Sparingly soluble / Insoluble | - | [6][8] |

| Acids | Dissolves readily | Yb(OH)₃ + 3H⁺ → Yb³⁺ + 3H₂O |[2] |

Thermal Decomposition

When subjected to heat, Ytterbium(III) hydroxide undergoes thermal decomposition. The process occurs in stages, first forming ytterbium oxyhydroxide (YbO(OH)) and, upon further heating, ultimately yielding ytterbium(III) oxide (Yb₂O₃).[2] Yb₂O₃ is a stable white powder that adopts the rare-earth C-type sesquioxide crystal structure.[3][9]

Table 4: Thermal Decomposition Pathway of Yb(OH)₃

| Step | Intermediate/Product | Chemical Formula | Source |

|---|---|---|---|

| 1 | Ytterbium Oxyhydroxide | YbO(OH) | [2] |

| 2 | Ytterbium(III) Oxide | Yb₂O₃ |[2] |

Caption: Chemical pathways of Ytterbium(III) hydroxide.

Experimental Protocols

The following sections detail generalized but robust protocols for the laboratory synthesis and characterization of Ytterbium(III) hydroxide.

Synthesis of Yb(OH)₃ via Precipitation

This protocol describes a common method for synthesizing lanthanide hydroxides by precipitation from an aqueous solution.

Materials:

-

Ytterbium(III) chloride (YbCl₃) or Ytterbium(III) nitrate (Yb(NO₃)₃)

-

Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Deionized water

-

Beakers, magnetic stirrer, pH meter

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Dissolution: Prepare a 0.1 M aqueous solution of the ytterbium(III) salt (e.g., YbCl₃) in a beaker with deionized water. Stir until fully dissolved.

-

Precipitation: While stirring the ytterbium salt solution, slowly add the basic solution (e.g., NH₄OH) dropwise. A white precipitate of Yb(OH)₃ will form immediately.

-

pH Monitoring: Continuously monitor the pH of the mixture. Continue adding the base until the pH is approximately 8-9 to ensure complete precipitation.

-

Aging: Allow the precipitate to age in the mother liquor for a period (e.g., 1-2 hours) while stirring. This can improve the crystallinity and filterability of the product.

-

Isolation: Separate the precipitate from the solution by vacuum filtration.

-

Washing: Wash the collected solid several times with deionized water to remove any residual soluble salts.

-

Drying: Dry the purified Yb(OH)₃ precipitate in an oven at a low temperature (e.g., 80-100 °C) to avoid premature decomposition to the oxyhydroxide.

Characterization Protocols

1. X-ray Diffraction (XRD) for Structural Analysis:

-

Objective: To confirm the crystalline phase and structure of the synthesized material.

-

Methodology: A small amount of the dried Yb(OH)₃ powder is placed on a sample holder. The sample is then irradiated with monochromatic X-rays at various angles (2θ). The resulting diffraction pattern is recorded. By comparing the peak positions and intensities to standard diffraction databases (e.g., JCPDS), the crystalline structure can be identified. This technique can also distinguish between Yb(OH)₃, YbO(OH), and Yb₂O₃.

2. Density Functional Theory (DFT) for Electronic Structure:

-

Objective: To computationally model and predict the ground-state properties, electronic structure, and chemical bonding of Yb(OH)₃.[1]

-

Methodology: DFT calculations are performed using specialized software. The crystal structure of Yb(OH)₃ is used as the input geometry. The calculations solve the Kohn-Sham equations for the system to determine the electron density and, from it, derive properties like the optimized crystal structure, the nature of the chemical bonds between ytterbium and the hydroxide ligands, and electronic band gaps.[1]

Caption: Experimental workflow for Yb(OH)₃ synthesis and characterization.

Applications in Research and Drug Development

While Yb(OH)₃ itself is primarily a laboratory chemical, it is a key starting material for producing other ytterbium compounds with advanced applications.

-

Precursor for Yb₂O₃: Thermal decomposition of Yb(OH)₃ is a straightforward route to produce Yb₂O₃.[2] Ytterbium oxide is used in lasers, optical fibers, and as a dopant in various materials.[9]

-

Biomedical Research: Ytterbium-containing nanoparticles, often synthesized from precursors derived from Yb(OH)₃, are investigated for their unique properties. These include use as contrast agents in medical imaging and as components in drug delivery systems.[10][11] The luminescent properties of Yb³⁺ are particularly valuable in bioimaging applications.[10]

-

Catalysis: Lanthanide-based nanoparticles, including those of ytterbium, are explored as Lewis acid catalysts in organic synthesis.[12]

Safety and Handling

Like most trivalent lanthanide ions, free Yb³⁺ ions in solution can exhibit toxicity. However, insoluble forms like Yb(OH)₃ and chelated ytterbium compounds significantly reduce this risk by limiting bioavailability.[13] Standard laboratory safety precautions, including wearing gloves and safety glasses, should be followed when handling Yb(OH)₃ powder. Chronic exposure to high levels of related metal hydroxides, such as aluminum hydroxide, has been studied for potential systemic effects, although the low absorption of insoluble hydroxides mitigates this risk under normal conditions.[8][14][15]

References

- 1. Ytterbium hydroxide (Yb(OH)3) | 16469-20-8 | Benchchem [benchchem.com]

- 2. Ytterbium(III) hydroxide - Wikipedia [en.wikipedia.org]

- 3. Ytterbium - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 7. dacollege.org [dacollege.org]

- 8. cir-safety.org [cir-safety.org]

- 9. Ytterbium(III) oxide - Wikipedia [en.wikipedia.org]

- 10. Potential Applications of Rare Earth Metal Nanoparticles in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 13. Gadolinium - Wikipedia [en.wikipedia.org]

- 14. Aluminum Hydroxide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Chronic Oral Administration of Aluminum Hydroxide Stimulates Systemic Inflammation and Redox Imbalance in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Band Gap Energy of Ytterbium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ytterbium hydroxide (Yb(OH)₃) is a compound of growing interest in various scientific and technological fields. A fundamental property governing its optical and electronic behavior is its band gap energy. This technical guide provides a comprehensive overview of the current understanding of the band gap energy of Ytterbium hydroxide. Due to a lack of direct experimental data for Yb(OH)₃, this guide leverages data from the chemically analogous Yttrium hydroxide (Y(OH)₃) to provide an estimated band gap value. Detailed experimental protocols for the synthesis of Ytterbium hydroxide and the determination of its band gap energy via UV-Vis Spectroscopy and Tauc plot analysis are presented. Furthermore, this guide includes visualizations of the experimental workflow to facilitate a deeper understanding of the methodologies involved.

Quantitative Data Summary

Direct experimental determination of the band gap energy for Ytterbium hydroxide is not extensively documented in current literature. However, due to the chemical similarities between Ytterbium and Yttrium, the electronic structure and band gap of Yb(OH)₃ are expected to be comparable to that of Yttrium hydroxide (Y(OH)₃)[1].

| Compound | Band Gap Type | Experimental Value (eV) | Theoretical Value (eV) |

| Ytterbium Hydroxide (Yb(OH)₃) | Direct (inferred) | Est. 4.10 - 4.23 | Not Available |

| Yttrium Hydroxide (Y(OH)₃) | Direct | 4.10 - 4.23 | Not Available |

Note: The estimated value for Ytterbium hydroxide is based on the experimental data for Yttrium hydroxide.

Experimental Protocols

Synthesis of Ytterbium Hydroxide Nanoparticles

A common method for the synthesis of Ytterbium hydroxide is through precipitation.

Materials:

-

Ytterbium(III) chloride (YbCl₃) or Ytterbium(III) nitrate (Yb(NO₃)₃)

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

-

Deionized water

-

Ethanol

-

Beakers, magnetic stirrer, centrifuge, and drying oven

Procedure:

-

Prepare a 0.1 M aqueous solution of an Ytterbium(III) salt (e.g., YbCl₃).

-

Prepare a 0.5 M aqueous solution of a precipitating agent (e.g., NaOH).

-

Slowly add the NaOH solution dropwise to the Ytterbium(III) salt solution while stirring vigorously at room temperature.

-

A white precipitate of Ytterbium hydroxide (Yb(OH)₃) will form.

-

Continue stirring the mixture for 2-4 hours to ensure complete reaction.

-

Separate the precipitate by centrifugation at 4000 rpm for 10 minutes.

-

Wash the precipitate alternately with deionized water and ethanol three times to remove any unreacted precursors and byproducts.

-

Dry the final product in an oven at 80°C for 12 hours.

Determination of Band Gap Energy using UV-Vis Spectroscopy

The optical band gap of Ytterbium hydroxide can be determined from its UV-Vis diffuse reflectance spectrum using the Tauc plot method.

Instrumentation:

-

UV-Vis-NIR Spectrophotometer with a diffuse reflectance accessory (e.g., an integrating sphere).

-

Sample holder for powder samples.

-

Reference material (e.g., BaSO₄ or a calibrated white standard).

Procedure:

-

Sample Preparation: The synthesized Yb(OH)₃ powder is finely ground and packed into the sample holder to ensure a smooth, flat surface.

-

Baseline Correction: A baseline spectrum of the reference material is recorded to account for the instrument's response and the reflectance of the standard.

-

Sample Measurement: The diffuse reflectance spectrum of the Yb(OH)₃ sample is measured over a suitable wavelength range (e.g., 200-800 nm).

-

Data Conversion: The reflectance data (R) is converted to the Kubelka-Munk function, F(R), which is proportional to the absorption coefficient (α), using the following equation:

F(R) = (1 - R)² / 2R

-

Tauc Plot Construction: The Tauc relation is used to determine the band gap energy (Eg):

(αhν)n = A(hν - Eg)

Where:

-

α is the absorption coefficient (proportional to F(R)).

-

hν is the photon energy.

-

A is a constant.

-

n is a parameter that depends on the nature of the electronic transition (n = 2 for a direct band gap and n = 1/2 for an indirect band gap). For rare-earth hydroxides, a direct transition is generally assumed.

-

-

Band Gap Extrapolation: A graph of (F(R)hν)² versus hν (photon energy) is plotted. The linear portion of the curve is extrapolated to the x-axis (where (F(R)hν)² = 0). The intercept on the x-axis gives the value of the optical band gap energy (Eg).

Visualizations

Caption: Workflow for Yb(OH)₃ synthesis and band gap determination.

Caption: Conceptual Tauc plot for determining the band gap energy.

References

A Technical Guide to the Historical Discovery and Properties of Ytterbium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical discovery of ytterbium, leading to the characterization of its hydroxide. It provides a detailed look at the early experimental protocols, the logical progression of its discovery, and the modern understanding of its physicochemical properties, tailored for a scientific audience.

Executive Summary

The story of ytterbium hydroxide is intrinsically linked to the discovery of the element ytterbium itself. This journey, beginning in the late 19th century, is a testament to the meticulous and arduous process of separating the rare earth elements. The element was first identified as an oxide, "ytterbia," in 1878 by Jean Charles Galissard de Marignac.[1][2] However, this "ytterbia" was later revealed to be a mixture, and it wasn't until 1907 that Georges Urbain isolated a purer form.[1][3] The characterization of ytterbium compounds, including the hydroxide, followed these foundational discoveries. While detailed quantitative data from the 19th century is scarce due to the initial impurity of the samples, modern techniques have fully elucidated the properties of ytterbium hydroxide, a compound formed from the reaction of ytterbium metal with water or by precipitation from a solution containing Yb³⁺ ions.[1][3] This guide reconstructs the historical experimental methods and presents current quantitative data on the properties and synthesis of ytterbium(III) hydroxide.

Historical Context and Discovery Timeline

The discovery of ytterbium is rooted in the analysis of minerals from the Ytterby quarry in Sweden, which is the source of names for several rare earth elements including yttrium, terbium, and erbium.[3][4]

The Discovery of "Ytterbia" by Marignac (1878)

In 1878, the Swiss chemist Jean Charles Galissard de Marignac was investigating the earth "erbia," which had been extracted from the mineral gadolinite.[1][5] Through a process of thermal decomposition, he successfully separated a new, distinct earth. He heated erbium nitrate until it decomposed, then treated the resulting residue with water.[3][6] This process yielded two components: a red oxide, which was erbium oxide, and a new, unknown white powder.[3][4] Marignac named this new white earth "ytterbia" (ytterbium oxide, Yb₂O₃) and proposed that it was the oxide of a new element, which he named "ytterbium".[1][6]

The Separation of Ytterbium and Lutetium by Urbain (1907)

For nearly three decades, Marignac's ytterbia was considered a pure substance. However, in 1907, French chemist Georges Urbain demonstrated that it was, in fact, a mixture of two different earths.[1][5] Using a painstaking process of fractional crystallization of ytterbium nitrate from a nitric acid solution, he separated ytterbia into two components.[4] He named them "neoytterbia" and "lutecia." The element from neoytterbia was eventually given the name ytterbium, while lutecia was the oxide of the newly discovered element, lutetium.[1] Around the same time, Austrian chemist Carl Auer von Welsbach independently performed a similar separation.[1]

The logical progression from the initial mineral discovery to the isolation of the distinct elements is visualized below.

Experimental Protocols

While detailed historical records of reagent quantities and apparatus are not fully preserved in modern summaries, the methodologies can be reconstructed based on the descriptions provided by the discoverers.

Reconstructed Historical Protocol: Marignac's Separation of Ytterbia

This protocol is based on the described method used by Jean Charles Galissard de Marignac in 1878 to first isolate ytterbia.[2][3][6]

-

Starting Material: Purified "erbia" (erbium nitrate, Er(NO₃)₃), which was unknowingly a mixture containing what would become ytterbium and lutetium.

-

Decomposition: The erbium nitrate was placed in a suitable vessel (likely a porcelain crucible) and heated strongly. The nitrate decomposes, releasing nitrogen oxides and leaving behind a solid residue of the mixed oxides.

-

Reaction (simplified): 2 Er(NO₃)₃(s) → Er₂O₃(s) + 6 NO₂(g) + 1.5 O₂(g)

-

-

Extraction: The resulting solid oxide residue was allowed to cool. Water was then added to the residue to extract any soluble components.

-

Separation: The mixture was filtered. Marignac observed two distinct fractions:

-

Insoluble Red Solid: Identified as erbium oxide.

-

Dissolved Fraction: Upon evaporation or further treatment, this yielded a white solid , which he named ytterbia (ytterbium oxide).

-

The experimental workflow for this foundational discovery is outlined below.

References

- 1. Ytterbium hydroxide (Yb(OH)3) | 16469-20-8 | Benchchem [benchchem.com]

- 2. scienceinfo.com [scienceinfo.com]

- 3. Ytterbium - Wikipedia [en.wikipedia.org]

- 4. americanelements.com [americanelements.com]

- 5. Jean Charles Galissard de Marignac - Wikipedia [en.wikipedia.org]

- 6. Ytterbium (Yb) | Research Starters | EBSCO Research [ebsco.com]

Methodological & Application

Application Notes and Protocols: Yb(OH)₃-Enhanced Upconversion Nanoparticles for High-Contrast Bioimaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Upconversion nanoparticles (UCNPs) are a revolutionary class of fluorescent probes that convert near-infrared (NIR) light to visible or ultraviolet emission, a process known as upconversion. This unique anti-Stokes emission mechanism provides significant advantages for bioimaging, including minimal autofluorescence from biological tissues, deep tissue penetration of the excitation light, and high signal-to-noise ratios.[1][2] Lanthanide ions, particularly Ytterbium (Yb³⁺), are central to the function of many UCNPs, acting as a sensitizer that efficiently absorbs 980 nm NIR light and transfers the energy to an activator ion (e.g., Erbium (Er³⁺), Thulium (Tm³⁺)), which then emits higher-energy photons.[3]

Recent advancements have highlighted the strategic use of Ytterbium hydroxide, Yb(OH)₃, or related precursors like Y(OH)CO₃, as intermediate shells in core-shell UCNP architectures. This approach can passivate surface defects, reduce non-radiative decay, and enhance upconversion luminescence, thereby improving the brightness and stability of the nanoparticles for demanding bioimaging applications. This document provides detailed protocols for the synthesis, functionalization, and application of Yb(OH)₃-containing UCNPs in bioimaging.

Quantitative Data Summary

The following tables summarize key quantitative parameters of representative Yb³⁺-doped upconversion nanoparticles, providing a comparative overview for experimental design.

Table 1: Physicochemical and Optical Properties of Yb³⁺-Doped UCNPs

| Nanoparticle Composition | Core Size (nm) | Shell Thickness (nm) | Zeta Potential (mV) | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (%) | Reference(s) |

| NaYF₄:Yb,Er | 25 | - | +36.5 (PEI coated) | 980 | 540, 660 | 0.6 - 2.1 | [4] |

| NaYF₄:Yb,Er | 10-100 | - | - | 980 | 540, 660 | 0.005 - 0.3 | [5] |

| NaYF₄:Yb,Er@NaYF₄ | 35 | 40 | - | 976 | 520, 545, 650 | - | [6][7] |

| NaYF₄:Yb,Tm@NaYF₄ | - | 22.7 | - | 980 | 450, 475, 800 | - | [6] |

Table 2: Cytotoxicity Data of UCNPs

| Nanoparticle Composition | Cell Line | Assay | Incubation Time (h) | IC₅₀ (µg/mL) | Key Findings | Reference(s) |

| NaYF₄:Yb,Er@PAA | HeLa | MTT | 12, 24, 48 | >400 | Low cytotoxicity | [1] |

| NaYF₄:Yb,Er@Ag | HepG2, BCap-37 | - | - | - | Reduced cytotoxicity compared to uncoated UCNPs | [3] |

| NaYF₄:Yb,Tm@NaYF₄@PEG | HeLa | - | - | >200 | Good biocompatibility | [6] |

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of NaYF₄:Yb,Er Core Nanoparticles

This protocol describes a common hydrothermal method for synthesizing oleic acid-capped NaYF₄:Yb³⁺,Er³⁺ upconversion nanoparticles.

Materials:

-

YCl₃·6H₂O (99.99%)

-

YbCl₃·6H₂O (99.99%)

-

ErCl₃·6H₂O (99.99%)

-

Oleic acid (OA)

-

1-Octadecene (ODE)

-

NaOH

-

NH₄F

-

Ethanol

-

Deionized water

Procedure:

-

Precursor Preparation: In a 100 mL three-necked flask, add 0.78 mmol YCl₃·6H₂O, 0.20 mmol YbCl₃·6H₂O, and 0.02 mmol ErCl₃·6H₂O.

-

Add 6 mL of oleic acid and 15 mL of 1-octadecene to the flask.

-

Heat the mixture to 160°C under argon with continuous stirring for 30 minutes to form a clear, yellowish solution, then cool to room temperature.

-

Addition of Fluoride and Sodium Source: Prepare a methanol solution (10 mL) containing NaOH (2.5 mmol) and NH₄F (4 mmol).

-

Add the methanol solution dropwise to the flask containing the rare-earth precursors under vigorous stirring.

-

Stir the mixture for 30 minutes at 50°C.

-

Hydrothermal Reaction: Heat the solution to 100°C and maintain for 30 minutes to evaporate the methanol.

-

Under argon protection, heat the solution to 300°C and maintain for 1 hour.

-

Purification: Cool the reaction mixture to room temperature. Add 20 mL of ethanol to precipitate the nanoparticles.

-

Centrifuge the mixture at 8000 rpm for 10 minutes. Discard the supernatant.

-

Wash the nanoparticle pellet with ethanol and deionized water three times.

-

Dry the final product in a vacuum oven at 60°C overnight.

Protocol 2: Surface Functionalization with PEG

This protocol details the ligand exchange process to replace hydrophobic oleic acid with an amphiphilic polymer for water dispersibility and subsequent PEGylation.

Materials:

-

Oleic acid-capped UCNPs (from Protocol 1)

-

Poly(acrylic acid) (PAA)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Amino-terminated polyethylene glycol (H₂N-PEG)

-

Dimethylformamide (DMF)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Hydrophilic Modification with PAA: Disperse 10 mg of oleic acid-capped UCNPs in 10 mL of a PAA solution in diethylene glycol (DEG) (5 mg/mL).

-

Heat the mixture to 105°C for 1 hour to remove any water, then increase the temperature to 160°C and maintain for 2 hours in a Teflon-lined autoclave.[1]

-

Cool the mixture and wash the PAA-coated UCNPs with ethanol and deionized water to remove excess PAA and DEG.

-

PEGylation: Disperse the PAA-coated UCNPs in 10 mL of PBS (pH 7.4).

-

Add 10 mg of EDC and stir for 30 minutes to activate the carboxyl groups of PAA.

-

Add 20 mg of H₂N-PEG and stir the reaction mixture at room temperature overnight.

-

Purification: Purify the PEGylated UCNPs by repeated centrifugation and redispersion in deionized water to remove unreacted reagents.

-

Store the final PEGylated UCNPs dispersed in PBS at 4°C.

Protocol 3: In Vitro Cellular Imaging

This protocol outlines the procedure for imaging cancer cells labeled with PEGylated UCNPs.

Materials:

-

PEGylated UCNPs (from Protocol 2)

-

HeLa cells (or other cancer cell line)

-